molecular formula C14H11ClFNO B386404 N-(3-chloro-2-methylphenyl)-4-fluorobenzamide CAS No. 331270-53-2

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide

Cat. No.: B386404
CAS No.: 331270-53-2
M. Wt: 263.69g/mol
InChI Key: LKWLRAYUNCQDTP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chloro-2-methylphenyl group and a 4-fluorobenzamide group

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last step.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway

Biochemical Pathways

The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme This disruption can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules

Result of Action

The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by this compound leads to a disruption in the fatty acid synthesis pathway This can result in a decrease in the production of fatty acids, potentially affecting cell membrane integrity and signaling processes

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potent inhibitor of the enzyme urease . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both chlorine and fluorine atoms in the aromatic rings can affect its electronic properties and interactions with biological targets.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C15H14ClFN2O
  • Molecular Weight : Approximately 284.73 g/mol

The presence of chlorine and fluorine substituents on the aromatic rings plays a crucial role in determining the compound's reactivity and biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance lipophilicity, affecting the compound's bioavailability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3

These results suggest that while the compound demonstrates significant antibacterial activity, it is less potent compared to standard antibiotics like Streptomycin, which shows zones of inhibition of 36.6 mm and 29.1 mm for the respective strains .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have identified its potential as a starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study published in MDPI reported the synthesis and antibacterial evaluation of related compounds, highlighting this compound's effectiveness against gram-positive and gram-negative bacteria .
  • Anticancer Research :
    • Research focusing on the compound's interaction with metabotropic glutamate receptors indicated that it could serve as an allosteric modulator, potentially leading to new therapeutic strategies in cancer treatment .
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step reactions, including halogenation and amidation processes, which are crucial for obtaining high yields of the desired product .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

Compound Name Structural Features Unique Properties
N-(3-chloro-2-methylphenyl)-4-methylbenzamideSimilar amide structure; different chloro positionExhibits different biological activity profiles
This compoundContains fluorine instead of chlorineEnhanced lipophilicity may affect bioavailability
N-(3-chlorophenyl)-2-methylbenzamideLacks additional methyl group on benzoyl moietyDifferent solubility and stability characteristics

This comparison underscores how specific substitutions influence the compound's biological properties and potential applications in medicinal chemistry .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLRAYUNCQDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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